molecular formula C17H26N2O3S B5779944 N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5779944
M. Wt: 338.5 g/mol
InChI Key: WWTIZPBOJLGLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CDX-085, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDX-085 belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of glutamatergic neurotransmission, which is involved in cognitive function and memory. By inhibiting GlyT1, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In animal models, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function. N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its therapeutic effects in ADHD.

Advantages and Limitations for Lab Experiments

N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1. However, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations, including its poor solubility and bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective GlyT1 inhibitors that have better solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans and to explore its potential therapeutic applications in other neurological disorders.

Synthesis Methods

N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenylhydrazine with cyclohexanone to form N-cyclohexyl-2,6-dimethylphenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine. The final step involves the reaction of N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine with glycine ethyl ester hydrochloride to form N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and memory retention in animal models of these disorders.

properties

IUPAC Name

N-cyclohexyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-8-7-9-14(2)17(13)19(23(3,21)22)12-16(20)18-15-10-5-4-6-11-15/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTIZPBOJLGLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.